molecular formula C18H19ClN2O2 B2826587 N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide CAS No. 2034618-73-8

N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Cat. No.: B2826587
CAS No.: 2034618-73-8
M. Wt: 330.81
InChI Key: NWSQNFWRFGVBSX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a chemical compound with a complex structure that includes a chlorophenethyl group, a cyclopropylmethoxy group, and an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the chlorophenethyl and cyclopropylmethoxy intermediates. These intermediates are then coupled with isonicotinamide under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, cyclopropylmethanol, and isonicotinic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-4-(3-phenylpropoxy)aniline
  • N-(4-chlorophenethyl)-3-propoxyaniline
  • 4-chlorophenethyl isocyanate

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-16-5-3-13(4-6-16)7-9-21-18(22)15-8-10-20-17(11-15)23-12-14-1-2-14/h3-6,8,10-11,14H,1-2,7,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSQNFWRFGVBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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